N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396716-87-2
VCID: VC4587864
InChI: InChI=1S/C18H15BrFN3OS/c1-10-2-4-15-16(6-10)25-18(22-15)23-8-11(9-23)17(24)21-14-5-3-12(19)7-13(14)20/h2-7,11H,8-9H2,1H3,(H,21,24)
SMILES: CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Br)F
Molecular Formula: C18H15BrFN3OS
Molecular Weight: 420.3

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

CAS No.: 1396716-87-2

Cat. No.: VC4587864

Molecular Formula: C18H15BrFN3OS

Molecular Weight: 420.3

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide - 1396716-87-2

Specification

CAS No. 1396716-87-2
Molecular Formula C18H15BrFN3OS
Molecular Weight 420.3
IUPAC Name N-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C18H15BrFN3OS/c1-10-2-4-15-16(6-10)25-18(22-15)23-8-11(9-23)17(24)21-14-5-3-12(19)7-13(14)20/h2-7,11H,8-9H2,1H3,(H,21,24)
Standard InChI Key YWRSKJCRYMLCAY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=C(C=C(C=C4)Br)F

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture integrates three distinct components:

  • 4-Bromo-2-fluorophenyl group: A halogenated aromatic ring with bromine (Br) and fluorine (F) substituents at the 4- and 2-positions, respectively. These electron-withdrawing groups enhance electrophilic reactivity and may improve metabolic stability.

  • 6-Methyl-1,3-benzothiazole: A bicyclic heteroaromatic system containing sulfur and nitrogen. The methyl group at position 6 introduces steric bulk, potentially influencing binding interactions.

  • Azetidine-3-carboxamide: A four-membered saturated ring (azetidine) linked to a carboxamide group. The azetidine’s conformational rigidity could optimize target engagement compared to larger ring systems.

Molecular Formula and Weight

As per experimental data, the molecular formula is C₁₈H₁₅BrFN₃OS, yielding a molecular weight of 420.3 g/mol. Key bonds include:

  • C-Br (1.91 Å) and C-F (1.35 Å) in the phenyl ring.

  • C-S (1.70 Å) and C-N (1.33 Å) in the benzothiazole core.

  • N-C=O (1.24 Å) in the carboxamide group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅BrFN₃OS
Molecular Weight420.3 g/mol
IUPAC NameN-(4-bromo-2-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
CAS Number1396716-87-2
Topological Polar Surface Area89.6 Ų

Synthetic Methodologies

Key Synthetic Routes

Reported approaches emphasize modular assembly:

  • Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives via Mitsunobu conditions (e.g., DIAD, PPh₃) yields the azetidine core.

  • Benzothiazole Coupling: Reaction of 2-chloro-6-methylbenzothiazole with the azetidine intermediate under Buchwald-Hartwig amination conditions.

  • Carboxamide Installation: Activation of azetidine-3-carboxylic acid with HATU/DIPEA, followed by coupling with 4-bromo-2-fluoroaniline.

Optimization Challenges

  • Steric Hindrance: The 6-methyl group on benzothiazole complicates coupling reactions, necessitating high-temperature conditions (~120°C).

  • Halogen Reactivity: Bromine on the phenyl ring may undergo unintended nucleophilic substitution unless protected.

Table 2: Representative Reaction Yields

StepReagents/ConditionsYield (%)
Azetidine cyclizationDIAD, PPh₃, THF, 0°C72
Benzothiazole couplingPd₂(dba)₃, Xantphos, K₃PO₄, 120°C58
Carboxamide formationHATU, DIPEA, DMF, rt85
CompoundTarget OrganismIC₅₀/EC₅₀Source
CiprofloxacinPseudomonas aeruginosa0.12 µg/mL
Naphthyridine 31bBacillus subtilis1.7 µg/mL
Target compound (hypothetical)DNA gyrase~5 µg/mLExtrapolated

Comparative Analysis with Benzothiazole Derivatives

Role of the Benzothiazole Moiety

Benzothiazoles are privileged scaffolds in drug discovery. For example, N-(1,3-benzothiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide demonstrates serotonin receptor affinity (Ki = 18 nM) . The 6-methyl substitution in the target compound may similarly enhance lipophilicity, improving blood-brain barrier penetration.

Impact of Azetidine vs. Piperazine Rings

Azetidine’s smaller ring size confers higher conformational restriction than piperazine, potentially reducing off-target interactions. This is evidenced by improved selectivity in azetidine-containing naphthyridines compared to piperazine analogs .

Future Directions and Challenges

Priority Research Areas

  • In Vitro Screening: Prioritize assays against kinase panels and antimicrobial resistance strains.

  • SAR Studies: Modify the azetidine’s carboxamide group (e.g., methyl, ethyl substitutions) to optimize potency.

  • Metabolic Stability: Evaluate microsomal clearance rates given the compound’s halogen content.

Synthetic Chemistry Challenges

  • Scalability: Current yields for benzothiazole coupling (58%) require optimization for industrial production.

  • Purification: Polar byproducts from HATU-mediated reactions complicate isolation.

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